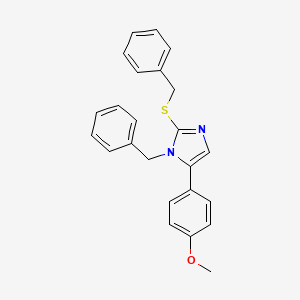

1-benzyl-2-(benzylthio)-5-(4-methoxyphenyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-benzyl-2-benzylsulfanyl-5-(4-methoxyphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2OS/c1-27-22-14-12-21(13-15-22)23-16-25-24(28-18-20-10-6-3-7-11-20)26(23)17-19-8-4-2-5-9-19/h2-16H,17-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILJQVPHPMWFMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-2-(benzylthio)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Addition of the Benzylthio Group: The benzylthio group can be added through a thiolation reaction, where a thiol group is introduced to the imidazole ring, followed by benzylation.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Benzyl-2-(benzylthio)-5-(4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-benzyl-2-(benzylthio)-5-(4-methoxyphenyl)-1H-imidazole exhibits significant antimicrobial activity. The mechanism of action is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis, which is crucial for bacterial survival. This makes it a candidate for developing new antimicrobial agents to combat resistant bacterial strains.

Anticancer Activity

The compound has shown potential in cancer research, where it may induce apoptosis in cancer cells through specific signaling pathways. Studies suggest that it activates certain cellular mechanisms that lead to programmed cell death, making it a subject of interest for anticancer drug development.

Analgesic Effects

In addition to its antimicrobial and anticancer properties, 1-benzyl-2-(benzylthio)-5-(4-methoxyphenyl)-1H-imidazole has demonstrated moderate analgesic effects. Its pain-relieving capabilities have been compared to established analgesics like morphine, indicating its potential as an alternative pain management solution.

Case Studies

Several studies have explored the synthesis and evaluation of imidazole derivatives similar to 1-benzyl-2-(benzylthio)-5-(4-methoxyphenyl)-1H-imidazole. For instance:

- Study on Imidazole Derivatives : A study synthesized various imidazole analogues and evaluated their biological activities, including analgesic and anti-inflammatory properties. The results indicated that some derivatives exhibited significant activity comparable to standard medications .

- Molecular Docking Studies : Research utilizing molecular docking techniques revealed that certain imidazole derivatives demonstrate high binding affinities with target proteins involved in inflammation and cancer progression. This suggests that structural modifications can enhance the therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of 1-benzyl-2-(benzylthio)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations

Key Observations:

- Position 1: Substitution with benzyl (vs.

- Position 5 : The 4-methoxyphenyl group is critical for ALOX15 inhibition, as its electron-donating methoxy group stabilizes interactions with hydrophobic enzyme pockets .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

1-benzyl-2-(benzylthio)-5-(4-methoxyphenyl)-1H-imidazole is a complex organic compound belonging to the imidazole family. Its unique structure, which includes a benzyl group, a benzylthio moiety, and a methoxyphenyl substituent, contributes to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and analgesic properties, as well as its mechanisms of action.

Structure and Properties

The compound's structure can be represented as follows:

This structure features:

- Benzyl Group : Enhances lipophilicity and biological activity.

- Benzylthio Group : Potentially increases reactivity and interaction with biological targets.

- Methoxyphenyl Group : May influence pharmacological properties and enhance efficacy.

Antimicrobial Activity

Research indicates that 1-benzyl-2-(benzylthio)-5-(4-methoxyphenyl)-1H-imidazole exhibits significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of key enzymes responsible for bacterial cell wall synthesis. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| P. aeruginosa | 12 | 64 |

Anticancer Activity

The compound has shown promising anticancer effects in several studies. It induces apoptosis in cancer cells through specific signaling pathways, particularly by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2. In vitro assays have revealed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 20 | Inhibition of Bcl-2 expression |

| HeLa (Cervical) | 25 | Cell cycle arrest at G1 phase |

Analgesic Properties

Preliminary studies suggest that the compound exhibits moderate analgesic activity comparable to established analgesics like morphine. The proposed mechanism involves the modulation of pain pathways through the inhibition of pro-inflammatory cytokines .

The biological activity of 1-benzyl-2-(benzylthio)-5-(4-methoxyphenyl)-1H-imidazole can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes involved in bacterial cell wall synthesis.

- Apoptosis Induction : It activates apoptotic pathways in cancer cells through caspase activation.

- Cytokine Modulation : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

A notable study evaluated the effects of this compound on human cancer cell lines, demonstrating its potential as a lead candidate for further development in cancer therapeutics. The study reported a dose-dependent response, with higher concentrations leading to increased cell death .

Another case study focused on its antimicrobial effects against multidrug-resistant bacteria, highlighting its potential role in combating antibiotic resistance .

Q & A

Q. What are the standard synthetic routes for 1-benzyl-2-(benzylthio)-5-(4-methoxyphenyl)-1H-imidazole, and how are yields optimized?

The compound can be synthesized via multistep reactions involving benzylation, thioether formation, and aryl substitution. A typical approach involves refluxing precursors (e.g., benzyl halides, thiophenol derivatives) in acetic acid with ammonium acetate as a catalyst. For example, a similar imidazole derivative was synthesized with 83–85% yield using glacial acetic acid under reflux for 3 hours, followed by neutralization and recrystallization from methanol . Yield optimization requires strict control of stoichiometry, temperature, and solvent polarity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzyl, methoxyphenyl groups).

- IR Spectroscopy : Identifies functional groups (e.g., C-S stretch at ~600–700 cm⁻¹).

- HRMS : Validates molecular weight and fragmentation patterns.

- Melting Point Analysis : Assesses purity (e.g., melting points >300°C reported for related compounds) .

Q. How is the purity of the compound validated in academic settings?

Purity is assessed via:

- HPLC : Retention time consistency.

- Elemental Analysis : Matches theoretical and experimental C/H/N/S ratios.

- TLC : Monitors reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. What challenges arise in regioselective synthesis of the imidazole core, and how are they addressed?

Regioselectivity issues occur during alkylation or benzylation steps. For example, alkylation of 4(5)-iodoimidazole with benzyl bromide can yield mixed isomers. Selective formation of 1-benzyl-4-iodoimidazole requires optimized reaction conditions (e.g., steric control via bulky bases or low-temperature kinetics) . Computational modeling (DFT) aids in predicting favorable reaction pathways .

Q. How can computational methods (e.g., DFT) predict electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. These predict reactivity sites (e.g., nucleophilic sulfur or electrophilic methoxyphenyl groups) and photophysical behavior .

Q. What crystallographic strategies resolve structural ambiguities in imidazole derivatives?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and packing motifs. For example, imidazole rings in similar compounds show planar geometry with π-π stacking interactions . Challenges include growing diffraction-quality crystals, often requiring slow evaporation from DMSO/EtOH mixtures.

Q. How do reaction conditions influence byproduct formation in benzylthio-substituted imidazoles?

Byproducts like disulfides or over-alkylated species form under oxidative or high-temperature conditions. Mitigation strategies:

- Use inert atmospheres (N₂/Ar) to prevent oxidation of -S- groups.

- Employ stoichiometric control (e.g., 1:1 benzyl bromide to thiol ratio).

- Monitor via LC-MS to detect early-stage byproducts .

Methodological and Data Analysis Questions

Q. What experimental designs validate the compound’s biological activity without commercial bias?

- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram+/Gram– bacteria.

- Enzyme Inhibition Studies : Use fluorescence-based assays (e.g., kinase inhibition).

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., methoxy → nitro groups) and correlate with activity trends .

Q. How are contradictions in reported synthetic yields resolved?

Discrepancies often stem from varying solvent systems or catalyst loadings. For example, a 75% yield was achieved using potassium carbonate in methanol/ethyl acetate, versus 85% with glacial acetic acid . Systematic optimization via Design of Experiments (DoE) identifies critical parameters (temperature, solvent polarity).

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed reactions?

Palladium catalysts (e.g., Pd(OAc)₂) enable C-H alkenylation at the C-2 position of imidazole. The mechanism involves oxidative addition of styrenes, followed by migratory insertion and reductive elimination. Selectivity is controlled by ligand choice (e.g., PPh₃) and electron-deficient aryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.